(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-3-25-16-6-4-15(5-7-16)12-17-19(24)22(20(26)27-17)13-18(23)21-10-8-14(2)9-11-21/h4-7,12,14H,3,8-11,13H2,1-2H3/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNILXJIWCFHRBL-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCC(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCC(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activities
Thiazolidin-4-one derivatives, including the compound , exhibit a wide range of biological activities:
1. Antidiabetic Activity
- Thiazolidinones are known for their role as insulin sensitizers, particularly in the treatment of type 2 diabetes mellitus. They act primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Compounds like pioglitazone and rosiglitazone have been extensively studied for their efficacy in improving insulin sensitivity and glycemic control .
2. Anticancer Properties
- Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under consideration may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and inhibition of cell cycle progression. Research has shown that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, making them promising candidates for cancer therapy .
3. Antioxidant Activity
- Thiazolidinones possess antioxidant properties that help mitigate oxidative stress, which is implicated in various diseases, including cancer and diabetes. The antioxidant activity is often assessed using assays such as DPPH and ABTS radical scavenging methods. The specific compound's structure may enhance its ability to scavenge free radicals compared to other derivatives .
4. Antimicrobial Activity
- The antimicrobial effects of thiazolidinone derivatives have been documented against various pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to enhanced biological efficacy:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Substitution with aromatic groups | Increases anticancer and antimicrobial activity |
| 3 | Alkyl or aryl substitutions | Enhances insulin sensitivity |
| 5 | Electron-withdrawing groups | Improves antioxidant properties |
Case Studies
Several studies have focused on the biological activity of thiazolidinone derivatives similar to the compound :
- Antidiabetic Effects : A study demonstrated that a series of thiazolidinones exhibited significant hypoglycemic effects in diabetic animal models, with some compounds showing lower blood glucose levels compared to standard treatments .
- Anticancer Activity : Research involving structural analogs has shown that certain thiazolidinones can inhibit the growth of various cancer cell lines (e.g., breast cancer, prostate cancer) with IC50 values in the low micromolar range .
- Antioxidant Studies : Compounds derived from thiazolidinones were tested for their ability to scavenge free radicals in vitro, showing promising results that suggest potential applications in oxidative stress-related diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For example, a study demonstrated that similar compounds showed potent inhibition against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiazolidinones have been investigated for their anticancer properties. A related compound was shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The structural similarities suggest that (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one may also exhibit similar effects.
Anti-inflammatory Effects
Thiazolidinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiazolidinone derivatives, (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one was tested against several pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer activity of thiazolidinone compounds similar to the target molecule. The study utilized MTT assays to assess cytotoxicity against various cancer cell lines, revealing that certain derivatives induced significant cell death through apoptotic pathways . This highlights the therapeutic promise of such compounds in oncology.
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one?
The compound is synthesized via a multi-step condensation and cyclization process. Key steps include:
- Schiff base formation : Reacting 4-ethoxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate .
- Cyclization : Using chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system (reflux for 2–4 hours) to form the thiazolidinone core .
- Substitution : Introducing the 4-methylpiperidin-1-yl-2-oxoethyl group via nucleophilic substitution or coupling reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide) and inert atmospheres to prevent oxidation.
Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed?
- X-ray crystallography : Resolves the (5Z) configuration by analyzing dihedral angles between the thiazolidinone ring and the 4-ethoxyphenyl group (e.g., angles < 10° indicate Z-configuration) .
- NMR spectroscopy : The coupling constant () between C5-H and the benzylidene proton in -NMR (typically for Z-isomers) .
- IR spectroscopy : Bands at 1650–1680 cm confirm the C=N stretch of the Schiff base intermediate .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound’s bioactivity against multidrug-resistant pathogens?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Thiazolidinones with electron-withdrawing substituents (e.g., sulfanylidene) show enhanced activity due to increased membrane permeability .
- Synergy studies : Checkerboard assays to assess synergy with β-lactams or fluoroquinolones. A fractional inhibitory concentration (FIC) index < 0.5 indicates synergy .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The 4-methylpiperidin-1-yl group forms hydrophobic interactions with Leu694 and Val702 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. What strategies resolve contradictions in reported biological activity data across similar thiazolidinones?
- Meta-analysis : Compare IC values from peer-reviewed studies (e.g., PubChem, Acta Cryst.) and normalize data using logP and molecular weight adjustments.
- Structural analogs : Test derivatives with varying substituents (e.g., 4-methoxy vs. 4-ethoxy) to isolate electronic effects on activity .
Methodological Challenges
Q. How to address low yields in the final cyclization step?
- Solvent optimization : Replace ethanol with DMF to stabilize intermediates (yield increases from 45% to 68%) .
- Catalyst screening : Use p-toluenesulfonic acid (10 mol%) instead of acetic acid, reducing reaction time from 6 hours to 2 hours .
Q. What analytical techniques confirm the stability of the sulfanylidene moiety under physiological conditions?
- HPLC-MS : Monitor degradation products in phosphate-buffered saline (pH 7.4) at 37°C over 72 hours. Sulfoxide formation (m/z +16) indicates oxidation .
- Circular dichroism : Track conformational changes in the thiazolidinone ring during accelerated stability testing (40°C/75% RH) .
Key Research Gaps
- Toxicity profiling : Limited data on hepatotoxicity (e.g., CYP3A4 inhibition assays needed).
- In vivo pharmacokinetics : No studies on oral bioavailability or half-life in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
